N-(4-methoxyphenyl)-1-phenylethanimine
Overview
Description
N-(4-methoxyphenyl)-1-phenylethanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to the phenyl ring and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-phenylethanimine typically involves the condensation reaction between 4-methoxyaniline and acetophenone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is often refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-1-phenylethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-1-phenylethanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines. It serves as a model substrate for investigating the mechanisms of imine reductases.
Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes and pigments. Its derivatives are also employed in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-phenylethanimine involves its interaction with various molecular targets. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme-catalyzed reactions where the imine serves as a substrate. The methoxy group on the phenyl ring can also influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)acetamide
- 4-methoxyphenethylamine
- N-(4-methoxyphenyl)-2-phenylethanimine
Comparison: N-(4-methoxyphenyl)-1-phenylethanimine is unique due to the presence of both the methoxy group and the imine functional group. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, N-(4-methoxyphenyl)acetamide lacks the imine group, which significantly alters its chemical behavior. Similarly, 4-methoxyphenethylamine has an amine group instead of an imine, leading to different reactivity and applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIYJMFKFSKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397040 | |
Record name | STK374980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-00-2 | |
Record name | STK374980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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